N-(Piperidin-4-yl)benzamid

Übersicht

Beschreibung

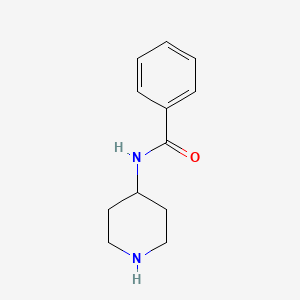

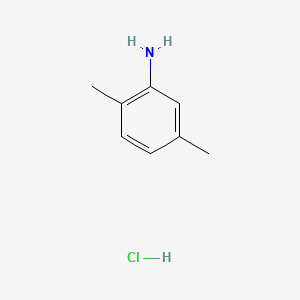

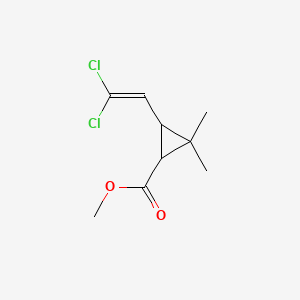

N-Piperidin-4-ylbenzamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.

The exact mass of the compound N-Piperidin-4-ylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Piperidin-4-ylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Piperidin-4-ylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Aktivierung von Hypoxia-Inducible Factor 1-Signalwegen

N-(Piperidin-4-yl)benzamid: Derivate wurden auf ihre Fähigkeit untersucht, die Signalwege des Hypoxie-induzierbaren Faktors 1 (HIF-1) zu aktivieren . HIF-1 ist entscheidend für die zellulären Reaktionen auf Sauerstoffmangel und spielt eine bedeutende Rolle bei der Entstehung und Behandlung von Krebs. Diese Verbindungen können die Expression des HIF-1α-Proteins und der nachgeschalteten Zielgene induzieren, was zur Förderung der Apoptose in Tumorzellen beitragen kann .

Antikrebsaktivität

Die Verbindung hat gezeigt, dass sie das Wachstum von HepG2-Leberkrebszellen hemmen kann. Spezifische Derivate von This compound haben eine signifikante inhibitorische Bioaktivität gezeigt, wobei IC50-Werte eine potente Wirksamkeit belegen . Dies deutet auf eine vielversprechende Möglichkeit für die Entwicklung neuer Antikrebstherapien hin.

Pharmakologische Anwendungen

Piperidinderivate, einschließlich This compound, sind aufgrund ihrer signifikanten biologischen Aktivität in verschiedenen Klassen von Arzneimitteln enthalten . Sie sind an der Synthese von Medikamenten beteiligt, die möglicherweise eine breite Palette von Erkrankungen behandeln können, was die Vielseitigkeit der Verbindung in pharmakologischen Anwendungen unterstreicht.

Synthese von biologisch aktiven Piperidinen

Die Synthese und Funktionalisierung von Piperidinderivaten sind wichtig für die Herstellung von biologisch aktiven Verbindungen. This compound dient als Schlüsselzwischenprodukt bei der Synthese verschiedener substituierter Piperidine, die bei der Arzneimittelherstellung von entscheidender Bedeutung sind .

Anti-Tuberkulose-Mittel

Es wurden Untersuchungen zu Benzamidderivaten, einschließlich This compound, auf deren Potenzial als Anti-Tuberkulose-Mittel durchgeführt . Diese Studien sind im fortlaufenden Kampf gegen Tuberkulose von entscheidender Bedeutung, insbesondere angesichts der Entstehung von resistenten Stämmen.

Breitband-pharmakologisches Potenzial

Der Piperidinkern, der in This compound enthalten ist, ist mit einem breiten Spektrum pharmakologischer Aktivitäten verbunden. Er wurde in der Arzneimittelforschung für seine Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle und andere therapeutische Eigenschaften eingesetzt .

Wirkmechanismus

Target of Action

The primary target of N-(Piperidin-4-yl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

N-(Piperidin-4-yl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of the downstream target gene p21 .

Biochemical Pathways

The activation of HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of this compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The action of N-(Piperidin-4-yl)benzamide results in significant inhibitory bioactivity in HepG2 cells . Specifically, it induces the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of N-(Piperidin-4-yl)benzamide is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in such an environment can be beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Conversely, inducing HIF gene overexpression can inhibit tumor growth and development .

Biochemische Analyse

Biochemical Properties

N-Piperidin-4-ylbenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with hypoxia-inducible factor 1 (HIF-1) pathways . This compound has been shown to activate HIF-1 pathways, which are essential for cellular adaptation to hypoxic conditions. N-Piperidin-4-ylbenzamide interacts with HIF-1α and HIF-1β subunits, promoting the expression of target genes involved in glycolysis and apoptosis . Additionally, it has been observed to induce the expression of p21, a cell cycle inhibitory protein, and cleaved caspase-3, promoting tumor cell apoptosis .

Cellular Effects

N-Piperidin-4-ylbenzamide exerts significant effects on various types of cells and cellular processes. In HepG2 cells, it has demonstrated inhibitory bioactivity with IC50 values of 0.12 and 0.13 μM for specific derivatives . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Piperidin-4-ylbenzamide upregulates the expression of HIF-1α protein and downstream target genes, leading to enhanced glycolysis and apoptosis in tumor cells . It also affects the expression of growth factors, allowing cancer cells to adapt to hypoxic microenvironments .

Molecular Mechanism

The molecular mechanism of N-Piperidin-4-ylbenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to HIF-1α, promoting its phosphorylation and interaction with p53, which in turn induces p53-mediated apoptosis . N-Piperidin-4-ylbenzamide also dissociates c-Myc from the p21 promoter, leading to increased p21 expression and cell cycle arrest . These molecular interactions highlight the compound’s role in regulating key cellular processes and promoting apoptosis in tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Piperidin-4-ylbenzamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-Piperidin-4-ylbenzamide remains stable under specific conditions, allowing for sustained activation of HIF-1 pathways and prolonged effects on gene expression and apoptosis

Dosage Effects in Animal Models

The effects of N-Piperidin-4-ylbenzamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively activate HIF-1 pathways and promote apoptosis without causing significant toxicity . At higher doses, N-Piperidin-4-ylbenzamide may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications . Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

N-Piperidin-4-ylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s activation of HIF-1 pathways influences metabolic flux and metabolite levels, promoting glycolysis and energy production in hypoxic conditions . Additionally, N-Piperidin-4-ylbenzamide may interact with other metabolic enzymes, further modulating cellular metabolism and contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of N-Piperidin-4-ylbenzamide within cells and tissues are critical for its activity and function. This compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, N-Piperidin-4-ylbenzamide may accumulate in specific tissues or cellular compartments, influencing its overall distribution and effectiveness . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

N-Piperidin-4-ylbenzamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, N-Piperidin-4-ylbenzamide’s interaction with HIF-1α suggests its localization in the hypoxic nucleus, where it can exert its effects on gene expression and apoptosis

Eigenschaften

IUPAC Name |

N-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQDNLCNCDSHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955533 | |

| Record name | N-(Piperidin-4-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33953-37-6 | |

| Record name | N-4-Piperidinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33953-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Piperidylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Piperidin-4-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-piperidylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of CCR5 antagonists in medicinal chemistry?

A: Chemokine receptor CCR5 plays a critical role in HIV-1 entry into cells. [, , , ] CCR5 antagonists can block this interaction, potentially inhibiting HIV-1 infection. Consequently, these molecules are considered promising targets for developing novel HIV-1 prevention and treatment strategies.

Q2: How are N-(piperidin-4-yl)benzamide derivatives synthesized?

A: Research demonstrates the synthesis of N-(piperidin-4-yl)benzamide derivatives using a multi-step approach. [, , , ] A key intermediate, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, is synthesized from commercially available starting materials. This intermediate is then reacted with various substituted N-(piperidin-4-yl)benzamides to yield the final compounds. The synthetic procedures often utilize reactions like elimination, reduction, bromination, and substitution.

Q3: What is the significance of the structural variations in the synthesized N-(piperidin-4-yl)benzamide derivatives?

A: Researchers introduce structural diversity in the N-(piperidin-4-yl)benzamide scaffold by modifying the substituents on the benzene ring and the piperidine nitrogen. [, , , ] These variations are crucial for exploring structure-activity relationships (SAR) and understanding how different substituents impact the compound's interaction with the CCR5 receptor and its resulting biological activity.

Q4: How is the structure of the synthesized N-(piperidin-4-yl)benzamide derivatives confirmed?

A: The synthesized N-(piperidin-4-yl)benzamide derivatives are characterized using various spectroscopic techniques. [, , , ] These include nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) to determine the structure and purity of the compounds, and mass spectrometry (MS) to confirm their molecular weight. Additionally, infrared spectroscopy (IR) is employed to identify functional groups present in the molecules.

Q5: Have any biological activities been reported for these N-(piperidin-4-yl)benzamide derivatives?

A: While detailed biological data is limited in the provided research papers, at least one synthesized derivative, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, exhibited a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L against CCR5 in a GTPγS binding assay. [] This finding suggests the potential of these compounds as CCR5 antagonists and warrants further investigation into their efficacy and safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

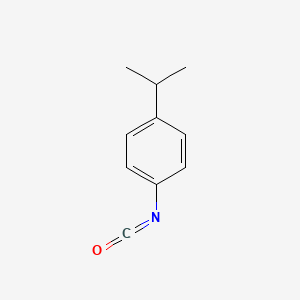

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)

![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)